molecular formula C13H14N4O2S B2833059 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone CAS No. 1207051-08-8

1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2833059
CAS RN: 1207051-08-8
M. Wt: 290.34
InChI Key: SXGNSNZFIGBOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . A series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by the presence of an electron-deficient monomer in the 2D framework . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer .


Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are characterized by high sensitivity and selectivity for PAA detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and PAAs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives include high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them an ideal platform for sensing electron-rich PAA molecules .

Mechanism of Action

Target of Action

The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of PAAs. The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This covers various types of amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. The compound is air-, thermo-, and photostable , suggesting it can maintain its efficacy in a variety of environmental conditions.

Safety and Hazards

Primary aromatic amines (PAAs), which benzo[c][1,2,5]thiadiazole derivatives can detect, are a class of persistent and highly toxic organic pollutants that pose a great threat to human health and the environment .

Future Directions

The future directions for research on benzo[c][1,2,5]thiadiazole derivatives could involve the development of more sensitive and selective luminescent probes for the detection of PAAs . Additionally, further exploration of their potential as anticancer agents targeting tumor hypoxia could be another promising direction .

properties

IUPAC Name

1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-4-6-17(7-5-16)13(19)10-2-3-11-12(8-10)15-20-14-11/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGNSNZFIGBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.